2-(Piperidin-2-yl)ethyl 3-nitrobenzoate
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Overview
Description
2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is a chemical compound with the molecular formula C14H18N2O4. It is a derivative of piperidine and benzoate, featuring a nitro group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(piperidin-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)ethyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: 2-(Piperidin-2-yl)ethyl 3-aminobenzoate
Substitution: Various substituted benzoates
Hydrolysis: 3-Nitrobenzoic acid and 2-(piperidin-2-yl)ethanol
Scientific Research Applications
2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is primarily related to its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The piperidine moiety can also interact with receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)ethyl benzoate
- 2-(Piperidin-2-yl)ethyl 4-nitrobenzoate
- 2-(Piperidin-2-yl)ethyl 2-nitrobenzoate
Uniqueness
2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H18N2O4/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12/h3-4,6,10,12,15H,1-2,5,7-9H2 |
InChI Key |
JTBUHCYRYZKXSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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